molecular formula C13H9Cl3N2O B15295158 (Triclocarban-13C6)

(Triclocarban-13C6)

Cat. No.: B15295158
M. Wt: 321.5 g/mol
InChI Key: ICUTUKXCWQYESQ-MROVPUMUSA-N
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Description

Triclocarban-13C6: is an isotopically labeled form of Triclocarban, a polychlorinated aromatic antimicrobial agent. Triclocarban has been widely used in personal care products such as soaps, toothpaste, and shampoos for over 50 years. The isotopically labeled version, Triclocarban-13C6, is primarily used in scientific research to study the fate and behavior of Triclocarban in environmental and biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triclocarban-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of Triclocarban. The general synthetic route includes the chlorination of aromatic rings and subsequent formation of urea derivatives. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the labeled compound .

Industrial Production Methods: Industrial production of Triclocarban-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. The production facilities are equipped with advanced technologies to handle isotopically labeled compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions: Triclocarban-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triclocarban-13C6 is extensively used in scientific research to investigate:

Mechanism of Action

Triclocarban-13C6 exerts its antimicrobial effects by inhibiting the activity of enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the synthesis of cell membranes, leading to the growth inhibition of bacteria. The compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus .

Comparison with Similar Compounds

Uniqueness: Triclocarban-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for research on the environmental and biological impacts of Triclocarban, providing insights that are not possible with the non-labeled compound .

Properties

Molecular Formula

C13H9Cl3N2O

Molecular Weight

321.5 g/mol

IUPAC Name

1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

ICUTUKXCWQYESQ-MROVPUMUSA-N

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)N[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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